

Adavosertib Clinical Trial Outcomes: A Meta-Analysis and Comparison

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Compound of Interest

Compound Name: Adavosertib

Cat. No.: B1683907

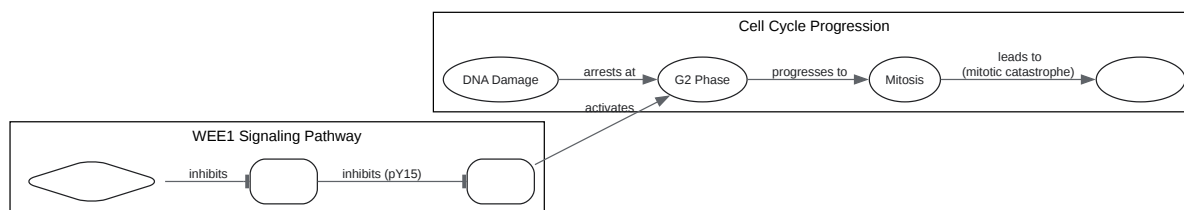
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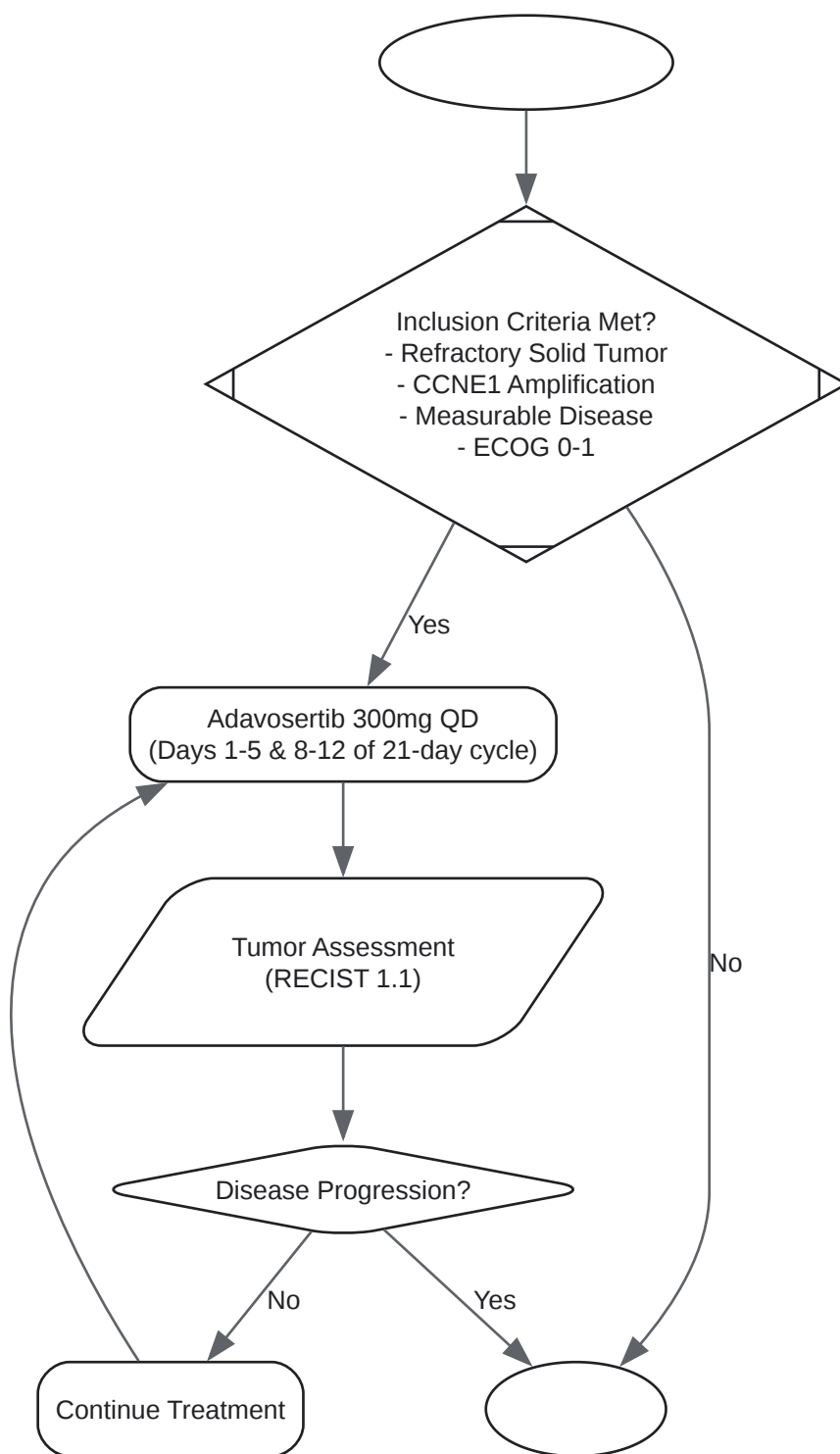
For Researchers, Scientists, and Drug Development Professionals

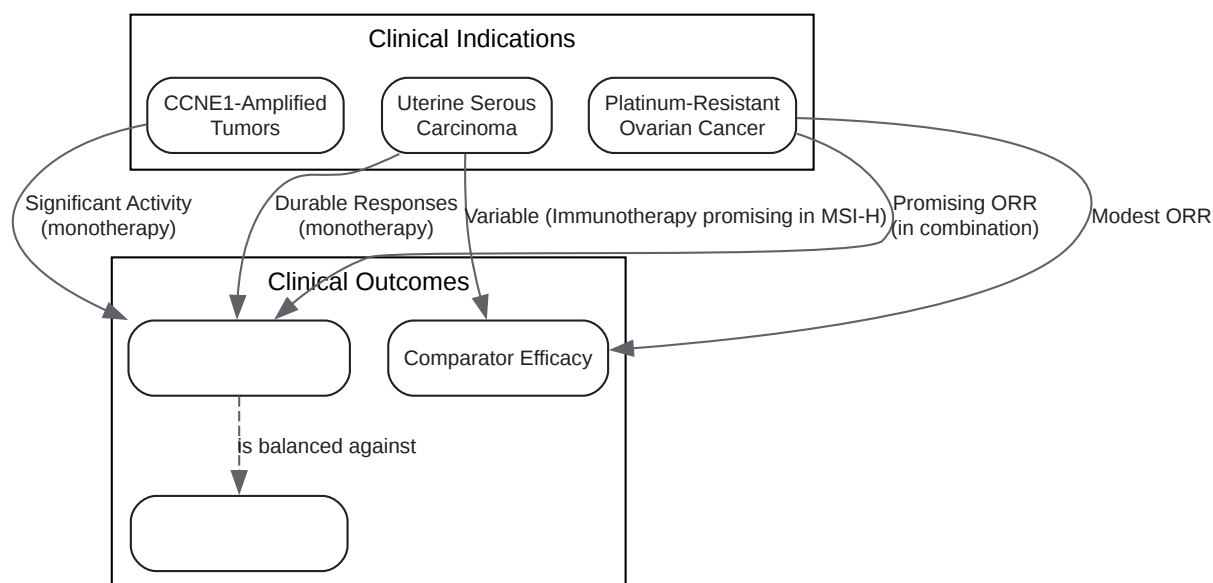
This guide provides a meta-analysis of clinical trial outcomes for **Adavosertib**, a first-in-class inhibitor of the WEE1 kinase. **Adavosertib** has shown promise in treating various solid tumors, particularly those with existing cell cycle dysregulation and high replication stress. This document compares its performance with alternative therapies in platinum-resistant ovarian cancer, recurrent uterine serous carcinoma, and tumors harboring CCNE1 amplification, supported by experimental data from key clinical trials.

Mechanism of Action: Targeting the G2/M Checkpoint

Adavosertib selectively inhibits WEE1, a tyrosine kinase that plays a crucial role in cell cycle regulation.^{[1][2][3]} WEE1 phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), a key enzyme for entry into mitosis.^{[1][2][3]} By inhibiting WEE1, **Adavosertib** prevents this inhibitory phosphorylation, leading to premature mitotic entry and subsequent mitotic catastrophe and apoptosis in cancer cells, especially those with a defective G1 checkpoint, which is common in p53-mutated tumors.^{[1][4]}







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